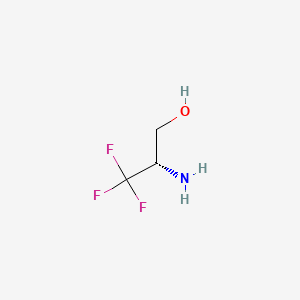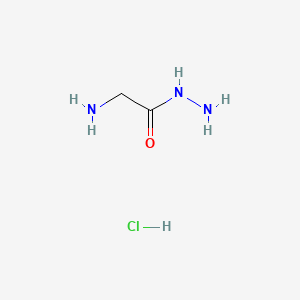
(2S)-2-amino-3,3,3-trifluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(2S)-2-amino-3,3,3-trifluoropropan-1-ol” is C3H6F3NO . Its molecular weight is 129.08 . The compound has a complex structure with a chiral center, which gives it its unique properties .Physical And Chemical Properties Analysis
“(2S)-2-amino-3,3,3-trifluoropropan-1-ol” is typically a white solid or crystalline powder . It is soluble in water, ethanol, and chloroform . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Protein Design
Fluorine in Protein Engineering : Fluorinated compounds, due to their unique physicochemical properties, have been explored in protein design to enhance stability and introduce novel functionalities. Research indicates that fluorination can be an effective strategy to stabilize proteins against chemical and thermal denaturation while retaining their biological activity. This approach has seen application in both soluble and membrane-bound proteins, although challenges remain in the synthesis of large, specifically fluorinated proteins (B. Buer & E. Marsh, 2012).
Environmental Impact and Degradation of Fluorinated Compounds
Degradation of Polyfluoroalkyl Chemicals : Environmental persistence and potential toxic effects of polyfluoroalkyl substances (PFAS), a class related to perfluorinated compounds, have been a significant concern. Studies reviewing microbial degradation of these substances emphasize the need for understanding the biodegradation pathways, defluorination potential, and the generation of degradation intermediates to evaluate their environmental fate effectively (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Compounds in Biomedical Applications
Biomedical Applications of Fluorinated Polymers : The development of fluorinated polymers, especially those based on amino acids, demonstrates the relevance of fluorinated compounds in biomedical fields. These polymers, being biocompatible, biodegradable, and metabolizable, offer potential for drug and gene delivery systems, highlighting the biomedical importance of fluorinated compounds (Marisa Thompson & C. Scholz, 2021).
Removal of Fluorinated Contaminants
Amine-Functionalized Sorbents for PFAS Removal : Addressing environmental contamination, amine-functionalized sorbents have been identified as effective for the removal of PFAS from water, demonstrating the application of fluorinated chemistry in environmental remediation. This approach leverages electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient PFAS capture (M. Ateia et al., 2019).
Propiedades
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoropropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712411 |
Source


|
| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3,3,3-trifluoropropan-1-ol | |
CAS RN |
561323-79-3 |
Source


|
| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)





![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
